theoretical and computational studies of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol
An In-depth Technical Guide: Theoretical and Computational Analysis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Theoretical and Computational Analysis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol. While specific experimental data for this molecule is scarce, this document leverages established computational chemistry principles and data from structurally analogous compounds to predict its properties and outline robust protocols for its synthesis and analysis. We present a detailed workflow for Density Functional Theory (DFT) calculations to determine the molecule's optimized geometry, electronic structure, and spectroscopic characteristics. Furthermore, a validated synthetic protocol is proposed, grounded in well-understood organic chemistry reactions. This guide is intended for researchers in computational chemistry, drug discovery, and materials science, offering a foundational blueprint for investigating this and similar bromo-benzyl derivatives.
Introduction: Rationale for Investigation
The molecule 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol integrates three key chemical moieties: a 2-bromobenzyl group, a tertiary amine, and a primary alcohol. This unique combination makes it a compelling subject for both theoretical and practical investigation.
The Bromo-Aromatic System: The presence of a bromine atom on the benzene ring provides a site for further functionalization via cross-coupling reactions, making the molecule a versatile synthetic intermediate[1]. The position of the bromine atom (ortho) can induce significant steric and electronic effects, influencing the molecule's conformation and reactivity.
The Amino-Ethanol Backbone: The ethanolamine portion of the molecule is a common feature in biologically active compounds and pharmaceuticals.[2][3]. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the terminal hydroxyl group can serve as a hydrogen bond donor, enabling interactions with biological targets like enzymes and receptors[4].
Tertiary Amine Core: The central tertiary amine links the aromatic and aliphatic portions, acting as a flexible pivot point that dictates the overall three-dimensional shape of the molecule.
Given these features, 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol holds potential as a building block in the synthesis of more complex molecules for pharmaceutical or material science applications[4]. Computational studies provide a powerful, cost-effective method to predict molecular properties, understand electronic structure, and guide experimental efforts before committing laboratory resources.[5]. This guide establishes the necessary theoretical and procedural foundation for such an investigation.
Colorless to pale yellow liquid or low-melting solid
Typical for amino alcohols of this molecular weight.[4]
Solubility
Soluble in organic solvents (e.g., ethanol, DCM); sparingly soluble in water
The polar amine and alcohol groups confer some water solubility, but the bulky, nonpolar bromo-benzyl group dominates.[4][8]
XLogP3
~2.5 - 3.5
Estimated based on analogs; indicates moderate lipophilicity.[6]
pKa (Basic)
~8.5 - 9.5
The tertiary amine is expected to be basic, similar to other N-alkylethanolamines.[9]
Retrosynthetic Analysis
The most logical approach to synthesizing 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol is through the formation of the carbon-nitrogen bond between the benzyl group and the amino-ethanol fragment. This disconnection is strategically sound as C-N bond formation via nucleophilic substitution is a high-yielding and well-established reaction.
protocol for the synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol in the lab
Application Note: Strategic Synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol Executive Summary This guide details the synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol (CAS: 90389-91-6), a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol
Executive Summary
This guide details the synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol (CAS: 90389-91-6), a critical pharmacophore intermediate often used in the development of mucolytics (e.g., Bromhexine derivatives) and kinase inhibitors.
While two primary routes exist—nucleophilic substitution (using 2-bromobenzyl bromide) and reductive amination (using 2-bromobenzaldehyde)—this protocol prioritizes Reductive Amination via Sodium Triacetoxyborohydride (STAB). This route is selected for its superior chemoselectivity, avoidance of lachrymatory alkyl halides, and reduced risk of quaternary ammonium salt formation.
Strategic Analysis & Retrosynthesis
The target molecule contains a secondary amine core flanked by an ortho-substituted aryl ring and a primary alcohol.
Challenge 1: Steric Hindrance. The bromine atom at the ortho position (C2) creates steric bulk, potentially retarding imine formation compared to para-substituted analogs.
Challenge 2: Chemoselectivity. The primary alcohol on the amine coupling partner (N-ethylethanolamine) presents a risk of O-alkylation if a direct alkylation (SN2) route is chosen. Reductive amination circumvents this entirely as the alcohol is non-nucleophilic toward the aldehyde.
Reaction Scheme (Graphviz Visualization)
Figure 1: Reductive amination pathway prioritizing the formation of the iminium species followed by in-situ reduction.
), STAB is non-toxic and does not require strictly anhydrous conditions, though moisture control is recommended.
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
2-Bromobenzaldehyde
185.02
1.0
Limiting Reagent
2-(Ethylamino)ethanol
89.14
1.1
Amine Source
Sodium Triacetoxyborohydride (STAB)
211.94
1.4
Reducing Agent
Acetic Acid (AcOH)
60.05
1.0
Catalyst (pH control)
1,2-Dichloroethane (DCE)
98.96
-
Solvent (0.2 M)
Experimental Procedure
Step 1: Imine Formation
Charge a dry round-bottom flask with 2-Bromobenzaldehyde (1.0 equiv) and 1,2-Dichloroethane (DCE) (volume to reach ~0.2 M concentration).
Add 2-(Ethylamino)ethanol (1.1 equiv) dropwise under stirring.
Add Acetic Acid (1.0 equiv). Note: The acid catalyzes the formation of the iminium ion, which is critical due to the steric hindrance of the ortho-bromo group.
Stir at room temperature (20–25°C) for 30–60 minutes under Nitrogen (
).
Step 2: Reduction
5. Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, though STAB is generally mild.
6. Add STAB (1.4 equiv) portion-wise over 10 minutes.
7. Remove the ice bath and allow the reaction to warm to room temperature.
8. Stir for 12–16 hours.
Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot () should disappear.
Step 3: Quench & Workup
9. Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution () ceases.
10. Extract the aqueous layer with Dichloromethane (DCM) ().
11. Combine organic layers and wash with Brine.
12. Dry over anhydrous , filter, and concentrate in vacuo.
Purification Strategy: Acid-Base Extraction
Because the product is a tertiary amine and the starting materials are neutral (aldehyde) or water-soluble secondary amines, "Self-Validating" purification via acid-base extraction is highly efficient and often eliminates the need for column chromatography.
Workup Logic Flow
Figure 2: Acid-Base purification logic to isolate the basic amine product from neutral aldehyde impurities.
Quality Control & Characterization
To validate the synthesis, ensure the following spectral characteristics are met:
NMR (400 MHz, ):
Benzylic Protons: Look for a singlet (or slight splitting due to conformation) around
3.70 ppm (2H) . This proves the C-N bond formation.
Aromatic Region: Characteristic pattern for 1,2-disubstituted benzene (
7.10 – 7.55 ppm).
Ethyl/Ethanol Chain: Triplet/Multiplet patterns in the
1.0 – 2.7 ppm range.
Mass Spectrometry (ESI+):
Target Mass:
amu.
Isotope Pattern: The presence of Bromine must show a 1:1 ratio of peaks at
M and M+2 (distinctive doublet).
Appearance: Clear to pale yellow oil.
Safety & Handling
2-Bromobenzaldehyde: Causes skin irritation and serious eye irritation.[2][3][4] Handle in a fume hood.
Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon quenching. Ensure adequate ventilation.[2][3][5] While less reactive than
, it is still moisture-sensitive.
Halogenated Solvents (DCE/DCM): Toxic and potential carcinogens. Use double-gloving and work in a ventilated hood.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
Found
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
Mechanistic insight into the role of Acetic Acid in iminium form
Sigma-Aldrich. (n.d.). "2-Bromobenzaldehyde Safety Data Sheet."
analytical techniques for characterizing 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol
An In-Depth Guide to the Analytical Characterization of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol Introduction In the landscape of pharmaceutical research and synthetic chemistry, the rigorous characterization of novel ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Analytical Characterization of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and developmental success. 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol, a tertiary amino alcohol, represents a class of compounds that are common intermediates in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring a brominated aromatic ring, a tertiary amine, and a primary alcohol, presents a unique combination of functional groups that necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation.
This comprehensive application note provides a suite of detailed protocols and expert insights for the characterization of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can not only replicate these experiments but also adapt them to analogous molecules. The protocols described herein are designed to be self-validating, providing a robust framework for researchers, quality control analysts, and drug development professionals.
Physicochemical & Structural Overview
A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.
Likely a colorless to pale yellow liquid or low-melting solid
Inferred from similar structures
Solubility
Expected to be soluble in common organic solvents (Methanol, Chloroform, Dichloromethane, Ethyl Acetate) and sparingly soluble in water.
Inferred from functional groups
Part 1: Structural Elucidation via Spectroscopic Techniques
Spectroscopy is the primary toolset for piecing together the molecular puzzle, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR is the gold standard for determining the precise structure of organic molecules in solution.[3] A combination of ¹H and ¹³C NMR experiments provides a complete picture of the carbon-hydrogen framework.
Expert Insight: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. The slight acidity of CDCl₃ can sometimes broaden the alcohol (-OH) and adjacent N-CH₂ proton signals; if this is problematic, adding a drop of D₂O can exchange the -OH proton, causing its signal to disappear, which is a useful diagnostic test.
¹H NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
Expected ¹H NMR Data & Interpretation
Protons
Approx. Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment Rationale
-CH₂-H (Ethyl)
1.0 - 1.2
Triplet (t)
3H
Aliphatic methyl group coupled to the adjacent methylene group.
-CH₂ -CH₃ (Ethyl)
2.5 - 2.7
Quartet (q)
2H
Methylene group adjacent to the nitrogen and coupled to the methyl group.
-N-CH₂ -CH₂OH
2.6 - 2.8
Triplet (t)
2H
Methylene group adjacent to the nitrogen and coupled to the hydroxyl-bearing methylene.
-CH₂-CH₂ OH
3.5 - 3.7
Triplet (t)
2H
Methylene group adjacent to the electron-withdrawing hydroxyl group.
Ar-CH₂ -N (Benzylic)
3.6 - 3.8
Singlet (s)
2H
Benzylic protons adjacent to the nitrogen; no adjacent protons to couple with.
Ar-H (Aromatic)
7.1 - 7.6
Multiplet (m)
4H
Protons on the brominated benzene ring. The substitution pattern will create a complex multiplet.[4]
-OH
Variable (e.g., 1.5 - 4.0)
Broad Singlet (br s)
1H
Labile proton; its shift is concentration and temperature-dependent.
¹³C NMR Spectroscopy Protocol
The sample prepared for ¹H NMR can be used directly for ¹³C NMR. The experiment is typically run with proton decoupling to produce a spectrum where each unique carbon atom appears as a single line.
Expected ¹³C NMR Data & Interpretation
Carbon Atom
Approx. Chemical Shift (δ, ppm)
Assignment Rationale
-C H₃ (Ethyl)
10 - 15
Aliphatic methyl carbon.
-C H₂-CH₃ (Ethyl)
45 - 50
Methylene carbon adjacent to nitrogen.
-N-C H₂-CH₂OH
50 - 55
Methylene carbon adjacent to nitrogen.
Ar-C H₂-N (Benzylic)
55 - 60
Benzylic carbon adjacent to nitrogen.
-CH₂-C H₂OH
58 - 62
Methylene carbon adjacent to the hydroxyl group.
C -Br (Aromatic)
120 - 125
Aromatic carbon directly attached to bromine.
Ar-C H
127 - 133
Aromatic carbons bearing a hydrogen atom.
Quaternary Ar-C
138 - 142
Aromatic carbon to which the benzylic group is attached.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and providing structural information through fragmentation analysis.[3] Given the compound's structure, both GC-MS (if sufficiently volatile and thermally stable) and LC-MS are viable techniques.
Expert Insight (Isotopic Signature): A key confirmatory feature will be the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any fragment containing a bromine atom, including the molecular ion, will appear as a pair of peaks (M and M+2) of almost equal intensity. This is a powerful diagnostic tool.
LC-MS (ESI-QTOF) Protocol
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
Chromatography (Optional but Recommended): Use a short C18 UPLC column with a rapid gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid) to introduce the sample. This cleans up the sample and ensures compatibility with the ESI source.
MS Instrumentation: Analyze using an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
Ionization Mode: Operate in positive ion mode, as the tertiary amine will be readily protonated.
Data Acquisition: Acquire data in both full scan MS mode (to detect the protonated molecule) and tandem MS (MS/MS) mode. For MS/MS, the protonated molecule is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
Expected Mass Spectrometry Data
Protonated Molecule [M+H]⁺: Expect intense signals at m/z 272.06 and 274.06, corresponding to the ⁷⁹Br and ⁸¹Br isotopologues, respectively. High-resolution MS (HRMS) would confirm the elemental composition (C₁₂H₁₉⁷⁹BrNO⁺).
Key Fragmentation Pathways: Tandem MS (MS/MS) provides structural confirmation.
Caption: Predicted ESI-MS/MS fragmentation of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrations.[5]
Protocol (Attenuated Total Reflectance - ATR)
Sample Preparation: Place one to two drops of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
The pattern can be diagnostic of the substitution on the ring.
600 - 500
C-Br stretch
Alkyl Halide
Confirms the presence of the carbon-bromine bond.[5]
Part 2: Purity Assessment via Chromatographic Techniques
Chromatography separates the target compound from impurities, such as starting materials, byproducts, or degradation products. It is the definitive method for quantifying purity.
Caption: General analytical workflow for comprehensive compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for separating and quantifying non-volatile compounds. A reversed-phase method is the standard approach for a molecule of this polarity.
Expert Insight: The tertiary amine in the molecule can cause poor peak shape (tailing) on silica-based C18 columns due to interaction with residual acidic silanol groups. Using a mobile phase with a low pH (e.g., buffered or containing 0.1% formic/acetic acid) protonates the amine to a single species (R₃NH⁺). This minimizes silanol interactions and ensures sharp, symmetrical peaks, which are essential for accurate quantification.
Reversed-Phase HPLC Protocol
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reversed-phase column offering good resolution.
Mobile Phase A
Water + 0.1% Formic Acid
Aqueous phase; acid modifier for good peak shape.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic phase for elution.
Gradient
10% B to 95% B over 15 min
A gradient is recommended to elute any potential impurities with different polarities.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Injection Vol.
10 µL
Detector
UV-Vis Diode Array Detector (DAD)
Monitor at 210 nm for the aromatic chromophore. A DAD allows for peak purity analysis across the UV spectrum.
Sample Prep.
Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL.
Data Interpretation: A pure sample will show a single major peak. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time is a characteristic property under these specific conditions.
Gas Chromatography (GC)
GC is an excellent technique for purity analysis if the compound is sufficiently volatile and thermally stable. Amines can be challenging for GC analysis due to their polar and basic nature, which can lead to adsorption on the column and result in peak tailing.[8]
Expert Insight: To mitigate the issues associated with analyzing amines by GC, a specially deactivated column is highly recommended.[8] A "base-deactivated" column or a column with a wax-type stationary phase (e.g., Carbowax) is often used to minimize interactions with the basic amine, leading to improved peak shape. While derivatization is an option for primary/secondary amines, it is generally not required for a tertiary amine like this.[9][10]
Gas Chromatography Protocol
Parameter
Recommended Condition
Rationale
Column
DB-5ms or HP-INNOWax, 30 m x 0.25 mm, 0.25 µm
A low-to-mid polarity column (DB-5ms) is a good starting point. A wax column may provide better peak shape.[11]
Carrier Gas
Helium or Hydrogen
Inlet Temp.
250 °C
Must be hot enough to volatilize the sample without causing degradation.
Injection Mode
Split (e.g., 50:1 ratio)
For analyzing a relatively concentrated sample (~1 mg/mL).
Oven Program
100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
An optimized temperature program to separate the analyte from any volatile impurities.
Detector
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID provides robust quantification. MS provides identification of the main peak and any impurities.
Detector Temp.
280 °C (FID)
Sample Prep.
Dissolve sample in Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
Data Interpretation: As with HPLC, a pure sample will yield a single, sharp peak. The FID response is proportional to the carbon content, allowing for accurate purity determination by area percent. GC-MS can be used to confirm the identity of the peak by its mass spectrum and to tentatively identify any impurities.
References
Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS.
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Agilent.
Zhang, L., et al. (2019). [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. Se Pu, 37(5), 547-550. [Link]
Wang, Y. L., & Lee, M. R. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(9), 2113–2118. [Link]
Metcalfe, L. D., & Martin, R. J. (1967). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of Chromatographic Science, 5(5), 244-247. [Link]
Li, H., et al. (2005). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 381(5), 1238-1246. [Link]
Pistos, C., & Panderi, I. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Separations, 6(2), 24. [Link]
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Infrared Spectroscopy. University of Missouri–St. Louis. [Link]
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
Al-Huniti, M. H., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(5), 1629-1637. [Link]
potential pharmacological activity of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol derivatives
Application Note: Pharmacological Profiling of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol Derivatives Abstract This application note details the pharmacological evaluation protocols for 2-[(2-Bromo-benzyl)-ethyl-amino]-eth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Profiling of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol Derivatives
Abstract
This application note details the pharmacological evaluation protocols for 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol (BBEE) and its derivatives. Structurally homologous to the established mucolytics Bromhexine and Ambroxol , this scaffold presents a unique ortho-bromo substitution pattern and a hydroxyethyl tail. These structural modifications are hypothesized to enhance surfactant stimulation potency and sodium channel blockade (antitussive activity) while altering metabolic stability compared to the classical 3,5-dibromo analogs. This guide provides a validated screening cascade from in silico modeling to in vitro efficacy and safety profiling.
Introduction & Structural Rationale
The target molecule, 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol , represents a "Next-Generation Benzylamine" candidate. Unlike Bromhexine (which contains a cyclohexyl ring and two bromine atoms), BBEE features a streamlined secondary amine structure with specific pharmacophoric advantages:
The Ortho-Bromo Benzyl Group: The steric bulk of the bromine atom at the C2 position protects the benzylic carbon from rapid oxidative metabolism, potentially extending half-life compared to unsubstituted benzylamines.
The Ethanolamine Tail: Introduces hydrogen-bond donor/acceptor capability, mimicking the polar headgroup of phospholipids. This is critical for interaction with Type II Pneumocytes (surfactant secretion).
Lipophilicity/Basicity Balance: The tertiary amine (at physiological pH) combined with the lipophilic aromatic ring creates a pharmacophore similar to local anesthetics (e.g., Lidocaine), suggesting potential NaV1.7/NaV1.8 channel blockade for cough suppression.
Mechanism of Action (Hypothetical)
The dual-action mechanism proposed for BBEE involves:
Respiratory: Stimulation of lamellar body exocytosis in alveolar cells (Surfactant production).
Neuronal: State-dependent blockade of voltage-gated sodium channels in airway sensory nerves (Antitussive).
Figure 1: Proposed Dual Mechanism of Action for BBEE Derivatives targeting respiratory surfactant enhancement and neuronal cough suppression.
Module 1: Synthesis & Quality Control
Before biological testing, the integrity of the BBEE derivative must be confirmed. The ortho-substitution can lead to steric hindrance during synthesis, often resulting in unreacted starting materials.
Synthesis Pathway (Brief):
Nucleophilic substitution of 2-bromobenzyl bromide with N-ethylethanolamine in the presence of a non-nucleophilic base (e.g., DIPEA) in acetonitrile.
QC Protocol:
Purity Requirement: >98% by HPLC (Critical for bioassays to rule out bromide salt toxicity).
Solubility Check: Dissolve 10 mM stock in 100% DMSO. Perform serial dilutions in PBS (pH 7.4) to determine the precipitation point. Benzylamines can precipitate at neutral pH if the concentration exceeds 100 µM.
Objective: Quantify the ability of BBEE to stimulate phospholipid secretion from alveolar Type II cells.
Standard Reference: Ambroxol (100 µM).
Materials:
Cell Line: A549 (Human Alveolar Basal Epithelial) or Primary Rat Type II Pneumocytes.
Tracer: [3H]-Choline chloride or NBD-PC (Fluorescent Phosphatidylcholine).
Protocol:
Seeding: Plate A549 cells at
cells/well in 24-well plates. Culture for 24h until 80% confluent.
Labeling: Incubate cells with
[3H]-Choline for 18h to label the intracellular phospholipid pool.
Wash: Remove medium, wash 3x with warm PBS to remove unincorporated tracer.
Treatment: Add fresh medium containing BBEE (1, 10, 100 µM), Vehicle (DMSO), or Ambroxol (Positive Control). Incubate for 3 hours .
Extraction:
Collect supernatant (Secreted lipids).
Lyse cells with 0.1% Triton X-100 (Intracellular lipids).
Extract lipids using the Bligh & Dyer method (Chloroform:Methanol 1:2).
Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).
Calculation:
Success Criteria: A dose-dependent increase in secretion >150% of vehicle control.
Module 3: Secondary Screen - NaV Channel Blockade
Objective: Assess local anesthetic/antitussive potential by measuring inhibition of voltage-gated sodium channels (NaV1.7/1.8).
Method: Membrane Potential Dye Assay (High Throughput) validated by Patch Clamp.
Protocol (FLIPR Assay):
Cell Line: HEK-293 stably expressing human NaV1.7.
Dye Loading: Load cells with FMP Blue Dye (membrane potential indicator) for 30 min at 37°C.
Compound Addition: Add BBEE derivatives (0.1 – 300 µM) and incubate for 10 min.
Stimulation: Inject Veratridine (40 µM) to force channels open.
Readout: Measure fluorescence increase. Blockers will prevent the Veratridine-induced depolarization (fluorescence spike).
Data Analysis Table:
Compound
IC50 (NaV1.7)
Surfactant Secretion (EC50)
Solubility (pH 7.4)
BBEE-001
TBD
TBD
High
Ambroxol (Ref)
35 µM
15 µM
Moderate
Lidocaine (Ref)
120 µM
N/A
High
Module 4: Safety & Toxicology
Benzylamines can be cytotoxic at high concentrations due to lysosomotropism (accumulation in acidic lysosomes).
Protocol (MTT Cytotoxicity):
Treat A549 cells with BBEE (1 – 500 µM) for 24 hours.
Add MTT reagent; incubate 4 hours.
Solubilize formazan crystals in DMSO.
Calculate Therapeutic Index (TI):
Target: TI > 10.
Validated Screening Workflow
The following diagram illustrates the decision tree for advancing a BBEE derivative from synthesis to lead candidate.
Figure 2: Strategic Screening Cascade for BBEE Derivatives.
References
Postle, A. D., et al. (1992). "Ambroxol increases surfactant secretion in alveolar type II cells." American Journal of Physiology-Lung Cellular and Molecular Physiology.
Weiser, T. (2006). "Ambroxol: A CNS drug? Evidence for sodium channel blockade." Biochemical Pharmacology.
Lipinski, C. A. (2004). "Lead- and drug-like properties: the rule-of-five revolution." Drug Discovery Today.
BenchChem. (2025).[1] "Synthesis and Chemical Characterization of Bromhexine Derivatives." Technical Guide.
PubChem. (2025).[2] "2-Bromobenzylamine Compound Summary." National Library of Medicine.
use of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol as a building block for novel compounds
Topic: Technical Guide: 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol as a Divergent Scaffold for Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Guide: 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol as a Divergent Scaffold for Heterocyclic Synthesis
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary: The "Pivot" Scaffold
In modern Diversity-Oriented Synthesis (DOS), the value of a building block is defined by its latent reactivity. 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol (referred to herein as Scaffold A ) represents a high-value "pivot" scaffold.[1]
Its structure contains three strategic handles:
The Ortho-Bromo Aryl Motif: A pre-installed site for oxidative addition by transition metals (Pd, Cu, Ni), enabling cross-coupling or intramolecular cyclization.
The Hydroxyethyl Arm: A nucleophilic tether capable of intramolecular trapping (forming 7-membered rings) or functional group interconversion (FGI) to electrophiles.[1]
The Tertiary Amine Core: A basic center that modulates solubility and serves as a directing group for C-H activation protocols.
This guide details the protocols for synthesizing Scaffold A and utilizing it to access two privileged pharmacophores: 1,4-Benzoxazepines (via C-O coupling) and Tetrahydroisoquinolines (via Heck cyclization).[1]
Synthesis of the Building Block (Scaffold A)
Before diversification, high-purity Scaffold A must be generated. While reductive amination is possible, the direct alkylation route is preferred for scalability and cost-efficiency.
Protocol 1: Direct Alkylation Synthesis
Objective: Synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol from 2-bromobenzyl bromide.[1][2]
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzyl bromide (25.0 g, 100 mmol) in MeCN (250 mL).
Base Addition: Add
(27.6 g, 200 mmol) in a single portion. The suspension will appear white/opaque.
Nucleophile Addition: Add N-ethylethanolamine (11.7 mL, 120 mmol) dropwise over 15 minutes at room temperature (RT) to prevent localized exotherms.
Reaction: Heat the mixture to 60°C for 4 hours.
Checkpoint: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting bromide (
) should disappear; product spot () will appear.
Workup: Cool to RT. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in EtOAc (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry over
, filter, and concentrate.
Note: If high purity is required for Pd-catalysis, perform a short silica plug filtration (eluting with EtOAc) to remove trace amines that might poison catalysts.
Yield: Expect 85–92% as a pale yellow viscous oil.
Data Summary:
Property
Value
Appearance
Pale yellow oil
Molecular Weight
258.16 g/mol
|
NMR Diagnostic | 4.65 (s, 2H, ), 3.60 (t, 2H, ) |
| Storage | Store at 4°C under Argon (amine is oxidation-sensitive) |[1]
Application A: Synthesis of 1,4-Benzoxazepines
Mechanism: Intramolecular Palladium-Catalyzed C-O Bond Formation.[1][3]
The most direct application of Scaffold A is the construction of the 7-membered 1,4-benzoxazepine ring. This privileged structure is found in various CNS-active agents. The reaction relies on the intramolecular trapping of the Pd-Ar species by the pendant alcohol.
, mix and BINAP in toluene. Stir for 10 mins at RT until the solution turns orange/red (formation of active species).
Substrate Addition: Add Scaffold A (dissolved in minimal toluene) to the catalyst mixture.
Base Addition: Add
.
Critical: The reaction color will darken significantly.
Cyclization: Seal the vessel and heat to 100°C for 12 hours.
Validation:
TLC Check: The product is less polar than the starting material due to the "capping" of the polar -OH group and amine lone pair sequestration.
Workup: Cool, dilute with ether, filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Pathway Visualization:
Caption: Catalytic cycle for the intramolecular C-O coupling converting Scaffold A into a benzoxazepine core.
Application B: Synthesis of Tetrahydroisoquinolines
Mechanism: Oxidation
Intramolecular Heck Reaction.
To access the 6-membered nitrogen heterocycle (tetrahydroisoquinoline), the chain length must effectively be shortened or the reaction mode changed. Here, we convert the alcohol to an aldehyde, then an alkene, enabling a Heck cyclization .
Protocol 3: The "Oxidation-Olefination-Heck" Sequence[1]
Phase 1: Oxidation to Aldehyde
Subject Scaffold A to Swern oxidation conditions (Oxalyl chloride/DMSO, then
) at -78°C.
Isolate the intermediate aldehyde: N-(2-bromobenzyl)-N-ethylaminoacetaldehyde.[1]
Note: This intermediate is unstable; proceed immediately.
Phase 2: Wittig Olefination
React the aldehyde with Methyltriphenylphosphonium bromide (
) / in THF.
Product: N-(2-bromobenzyl)-N-ethyl-allylamine (Intermediate B ).
Phase 3: Intramolecular Heck Cyclization
This is the critical step where the ring closes.
Dissolve Intermediate B in DMF (0.1 M concentration).
Why Dilute? High dilution favors intramolecular cyclization over intermolecular polymerization.
Add
, , and .
Heat to 90°C for 16 hours under Argon.
Mechanism: The Pd inserts into the Ar-Br bond, coordinates the pendant alkene, inserts (carbopalladation), and undergoes
-hydride elimination.
Result: 2-Ethyl-1,2-dihydroisoquinoline (which may isomerize or be reduced to tetrahydroisoquinoline depending on conditions).[1]
Divergent Workflow Visualization
The following diagram illustrates how Scaffold A serves as a central hub for generating distinct chemical libraries.
Caption: Divergent synthetic pathways originating from the central amino-ethanol scaffold.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Alkylation
Dialkylation of amine
Ensure strict 1:1 stoichiometry or use excess amine and recycle.
Pd Catalyst "Death" (Black precip)
Oxygen contamination or poor ligand binding
Degass solvents via freeze-pump-thaw.[1] Increase ligand:Pd ratio to 2:1.
Protodebromination (Ar-H formed)
-Hydride elimination from alcohol
In C-O coupling, ensure base () is dry to promote rapid alkoxide formation over reduction.[1]
Incomplete Cyclization
Steric hindrance of Ethyl group
Switch to a smaller ligand (e.g., Me-DalPhos) or higher boiling solvent (Xylene).[1]
References
Guram, A. S., et al. (1999). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry. Link[1]
Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Link[1]
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Link[1]
Palucki, M., & Buchwald, S. L. (1997). "Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers." Journal of the American Chemical Society. Link[1]
AppChemicals. (2024).[4][5] "Product Data: 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol." AppChem Catalog. Link
improving the yield of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol synthesis
Technical Support Ticket: #882-B – Optimization of N-Alkylation Yields Subject: Improving the yield of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol synthesis Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #882-B – Optimization of N-Alkylation YieldsSubject: Improving the yield of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Challenge of Sterics & Selectivity
Welcome to the Technical Support Center. You are likely encountering low yields (typically <50%) or "oiling out" during the synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol .
This reaction is deceptively simple. It is a standard
alkylation, but two specific molecular features often kill the yield:
The Ortho-Effect: The bromine atom at the ortho position of the benzyl ring creates significant steric hindrance, slowing down the nucleophilic attack.
Chemoselectivity: Your nucleophile, 2-(ethylamino)ethanol, is bidentate. It has a secondary amine (desired nucleophile) and a primary alcohol (undesired nucleophile). If conditions are too basic or the solvent is too polar, you will trigger O-alkylation.
This guide provides a self-validating protocol to navigate these issues.
Module 1: The "Golden" Protocol (S_N2 Pathway)
Do not use strong bases like NaH or KOH; they promote O-alkylation. The following protocol is optimized for chemoselectivity (favoring N over O) and conversion .
Reagents:
Electrophile: 2-Bromobenzyl bromide (1.0 equiv)
Nucleophile: 2-(Ethylamino)ethanol (1.2 equiv)
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv)
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for the ortho-substituted substrate.
Solvent: Acetonitrile (ACN) – High dielectric constant promotes
, but aprotic nature minimizes solvolysis.
Step-by-Step Workflow:
Activation: Dissolve 2-bromobenzyl bromide in ACN (0.2 M concentration). Add KI (10 mol%). Stir at RT for 30 mins.[1] Why? This generates the more reactive 2-bromobenzyl iodide in situ (Finkelstein condition), compensating for the steric hindrance of the ortho-bromo group.
Addition: Add
. Then, add 2-(ethylamino)ethanol slowly (dropwise) at 0°C.
Reaction: Allow to warm to Room Temperature (RT). Reflux is usually not recommended initially to avoid O-alkylation. If TLC shows no progress after 4 hours, heat gently to 40-50°C.
Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the benzyl bromide.
Module 2: Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and C.
Caption: Figure 1. Chemoselectivity map showing the competition between N-alkylation (desired) and O-alkylation/Over-alkylation (undesired).
Module 3: Troubleshooting & Optimization (FAQs)
Q1: My conversion is stuck at 60%. Should I add more base?A: No. Adding more base often increases hydrolysis of the benzyl bromide.
Diagnosis: The "Ortho-Effect" is stalling the reaction. The 2-bromo substituent physically blocks the incoming amine.
Solution: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide displaces the bromide to form a transient benzyl iodide, which is a much better electrophile (leaving group ability:
). This is the single most effective way to boost yield for ortho-substituted benzyl halides.
Q2: I see two spots close together on TLC. What is the impurity?A: This is likely the O-alkylated byproduct (ether).
Cause: The hydroxyl group acted as a nucleophile.[2] This happens if the reaction gets too hot or the base is too strong.
Fix: Switch solvents. If using DMF, switch to Acetonitrile or even Toluene . Toluene generally suppresses O-alkylation because the polar transition state of the amine attack is better solvated by the amine itself in non-polar media, whereas the O-attack requires tighter ion pairing.
Q3: The product is "oiling out" during workup and I can't crystallize it.A: Amino alcohols are notorious for this. Use an Acid-Base Extraction purification strategy (Self-Validating Purification).
Table 1: Solvent & Base Optimization Matrix
Solvent
Base
Temp
Yield Potential
Risk Factor
Acetonitrile
50°C
High (85%)
Low. Best balance of rate vs. selectivity.
DMF
0°C
Low (<40%)
High. Promotes O-alkylation drastically.
Toluene
Reflux
Moderate (60%)
Slow reaction time due to poor salt solubility.
Ethanol
Reflux
Low
Solvolysis of benzyl bromide (ethanol attacks electrophile).
Module 4: The "Nuclear Option" (Alternative Synthesis)
If the
route consistently fails due to the ortho-steric hindrance, you must switch mechanisms to Reductive Amination . This route avoids the steric clash of the transition state.
Mechanism: Formation of an iminium ion intermediate, followed by reduction.[3] The iminium formation is reversible, allowing the system to find the thermodynamic minimum without permanent side-reactions.
Do not rely on silica columns immediately; amines streak on silica. Use this extraction to purify crude material.[4][5]
Caption: Figure 2.[6] Acid-Base extraction workflow to isolate the basic amine product from non-basic impurities.
References
Selectivity in Amino Alcohol Alkylation
Title: Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols.
Source: Thieme Connect (Synlett).
Relevance: Establishes
as the superior base for mono-N-alkylation over O-alkyl
Finkelstein Catalysis (Iodide Effect):
Title: Nucleophilic Substitution at the Benzyl Carbon.
Source: March's Advanced Organic Chemistry (General Principle).
Relevance: Mechanistic grounding for using KI to accelerate reaction with hindered ortho-benzyl bromides.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organic Synthesis & PurificationTopic: Purification of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol
Ticket ID: PUR-AMINE-088
Status: Open[1]
Executive Summary
The synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol typically involves the alkylation of 2-(ethylamino)ethanol with 2-bromobenzyl bromide .[1]
Users frequently encounter difficulty removing the unreacted starting materials due to conflicting solubility profiles. This guide provides a modular purification strategy focusing on Chemo-Selective Extraction and Chromatographic Refinement .[1]
Impurity Profile & Physiochemical Logic
Before initiating purification, you must understand the "Enemy."
Component
Role
Chemical Nature
Solubility Profile
Target Molecule
Product
Tertiary Amine (Base)
Lipophilic (Organic Soluble)
2-Bromobenzyl bromide
Impurity A
Neutral Alkyl Halide
Highly Lipophilic (Organic Soluble)
2-(Ethylamino)ethanol
Impurity B
Secondary Amine (Base)
Hydrophilic (Water Miscible)
Module 1: The "Phase-Switch" Protocol (Primary Purification)
Best For: Bulk removal of neutral alkyl halides and excess polar amines.[1]
Principle: This protocol utilizes the pH-dependent solubility of the amine to separate it from neutral impurities (Impurity A), followed by a polarity-based wash to remove the hydrophilic amine (Impurity B).
Step-by-Step Workflow
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .
Note: Avoid Diethyl Ether if the product is an oil, as it may not solubilize the hydrochloride salt intermediate effectively.
The Acid Trap (Removes 2-Bromobenzyl bromide):
Wash the organic layer with 1M HCl (3x).
Mechanism:[1][2][3] The Target Product and Impurity B protonate and move into the Aqueous Phase . The neutral 2-Bromobenzyl bromide remains in the Organic Phase .[1]
Action: Keep the Aqueous Phase . Discard the Organic Phase (proper disposal required; contains lachrymators).
Mechanism:[1][2][3] Deprotonation returns the amines to their free-base form.[1] The solution will likely become cloudy or oil out.
The Polarity Wash (Removes 2-(Ethylamino)ethanol):
Extract the basic aqueous mixture with DCM (3x). Combine organic extracts.
CRITICAL STEP: Wash the combined organic layer vigorously with Water (5x) followed by Brine (1x).
Mechanism:[1][2][3] 2-(Ethylamino)ethanol is highly water-miscible (logP ~ -0.5).[1] The Target Molecule, possessing a lipophilic bromobenzyl ring, will remain in the DCM, while the small amino-alcohol partitions into the water.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Visual Workflow (DOT)
Caption: Flowchart illustrating the Acid/Base swing technique to isolate the target tertiary amine.
Module 2: Chromatographic Refinement
Best For: High-purity requirements (>98%) or if Module 1 fails to remove all traces.[1]
Issue: Amino alcohols interact strongly with silanols on silica gel, causing "tailing" (streaking) and poor separation.
The "Amine-Block" Mobile Phase
Do not use standard Hexane/Ethyl Acetate.[1] You must modify the stationary phase environment.
Pre-treatment: Slurry the silica gel in the starting eluent containing 1% Triethylamine (TEA) or 1% Ammonia solution . This saturates the acidic sites on the silica.
2-(Ethylamino)ethanol:UV Inactive (No aromatic ring).[1]
Detection: You must use a Permanganate (
) or Ninhydrin stain.[1] It will appear as a low spot (very polar) that turns yellow/brown (Permanganate) or faint pink (Ninhydrin).[1]
Module 3: Chemical Scavenging (The "Quat-Tag" Method)
Best For: Removing trace 2-Bromobenzyl bromide without extraction.[1]
If the alkyl halide (SM A) persists, you can exploit its reactivity to make it water-soluble.
Add 0.5 equivalents of Triethylamine (TEA) to the reaction mixture (or crude oil).
Stir at room temperature for 1-2 hours.
Mechanism: The TEA reacts with the benzyl bromide to form a Quaternary Ammonium Salt (Benzyltriethylammonium bromide).
Workup: This salt is highly water-soluble.[1][6][7] A simple water wash of your organic layer will now strip this impurity out completely.[1]
FAQ: Troubleshooting & Anomalies
Q: My product is oiling out during the acid wash. What happened?A: You likely formed the hydrochloride salt of your product, which is insoluble in the organic phase but also poorly soluble in water due to the lipophilic bromine/benzyl group.
Fix: Add a small amount of Methanol to the aqueous acid layer to help solubilize the salt, or use a larger volume of water.
Q: I see a persistent spot just above my product on TLC.A: This is likely the bis-alkylated impurity (where the nitrogen reacted with two benzyl bromide molecules).[1]
Fix: This is a quaternary salt if formed from a tertiary amine, or a tertiary amine if the starting material was primary. Since your starting material is secondary, bis-alkylation creates a quaternary ammonium salt.[1] This should wash out with water.[1] If it is a neutral impurity, you must use Column Chromatography (Module 2).
Q: Can I distill the product?A:Proceed with caution. 2-(Ethylamino)ethanol boils at ~169°C. Your product has a significantly higher molecular weight and boiling point.[1] High vacuum (<1 mbar) distillation might distill off the starting amine, but the benzylic bromide moiety is thermally sensitive and may degrade. Chromatography is safer. [1]
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine extraction and salt formation).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic basis of nucleophilic substitution and pKa solubility).
PubChem. (n.d.).[1] 2-(Ethylamino)ethanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Solubility and pKa data).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Compound Name: 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol
Chemical Class: Tertiary Amino-Alcohol / Aryl Halide
Primary Application: Pharmaceutical intermediate (e.g., Bromhexine analogs), fragment-based drug discovery.
This guide addresses the specific stability challenges associated with 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol . As a molecule containing both a tertiary amine and an ortho-bromo aryl group , it presents a dual-risk profile regarding oxidative degradation and photolytic dehalogenation. Users frequently encounter solution-state instability manifesting as discoloration, precipitation, or "phantom" peaks in LC-MS data.
Physicochemical Profile
Property
Characteristic
Stability Implication
Functional Group A
Tertiary Amine
High susceptibility to N-oxidation (formation of N-oxides) in the presence of dissolved oxygen or peroxides.
Functional Group B
Aryl Bromide (ortho)
High susceptibility to Photolytic Dehalogenation (loss of Br) under UV/Vis light.
Functional Group C
Primary Alcohol
Hygroscopic nature; potential for esterification if stored in carboxylic acid solvents.
pKa (Calculated)
~8.5 - 9.0 (Amine)
pH-dependent solubility; risk of precipitation in physiological buffers (pH 7.4).
Critical Degradation Pathways (The "Why")
To troubleshoot effectively, you must understand the mechanism of failure.
A. Oxidative Degradation (The "M+16" Peak)
Tertiary amines are electron-rich. In solution, particularly in protic solvents like water or methanol, dissolved oxygen can attack the nitrogen lone pair, leading to the formation of an N-Oxide .
Symptom: Appearance of an impurity peak at M+16 Da in Mass Spectrometry.
Catalysts: Trace metals, peroxides (common in aged THF or PEG), and light.
B. Photolytic Dehalogenation (The "M-78" Peak)
The Carbon-Bromine (C-Br) bond on the aromatic ring is weaker than C-Cl or C-F bonds. Exposure to ambient laboratory light (fluorescent) can induce homolytic cleavage, generating a radical that abstracts a hydrogen from the solvent.
Symptom: Yellowing of the solution; appearance of a des-bromo analog (M-78/80 Da).
Mechanism: Radical formation
Hydrogen abstraction Formation of HBr (acidification of solution).
Troubleshooting Guide (FAQ)
Q1: My clear solution turned yellow/brown after 24 hours on the bench. Is it still usable?
Diagnosis: Likely Photolytic Decomposition combined with amine oxidation. The yellow color often arises from conjugated radical byproducts or trace bromine liberation.
Action:
Run an LC-MS immediately.
Reject if the des-bromo impurity (>5%) is present.
Prevention: All solutions must be handled in amber glass vials or wrapped in aluminum foil.
Q2: I see a precipitate when diluting my DMSO stock into PBS (pH 7.4).
Diagnosis:Solubility Crash (Free Base Formation).
This compound is a base. In DMSO, it is soluble. When diluted into a neutral buffer (pH 7.4), the pH may be higher than the pKa of the protonated amine, shifting the equilibrium toward the neutral "free base" form, which is hydrophobic and precipitates.
Solution:
Protocol Adjustment: Pre-acidify the aqueous buffer slightly or ensure the final concentration is below the solubility limit of the free base (typically <100 µM for such lipophilic structures).
Alternative: Use a solubilizing agent like cyclodextrin or a surfactant (Tween-80) if high concentrations are required.
Q3: LC-MS shows a split peak or a "shoulder" with the same mass.
Diagnosis:Chiral Inversion or Rotamerism?
Note: This molecule is achiral (unless the ethyl group is substituted, which it is not here). However, the ortho-bromo substituent creates significant steric hindrance.
Likely Cause:Protonation Isomers or Salt Disproportionation on the column. If the mobile phase pH is near the pKa, you will see peak broadening or splitting.
Fix: Adjust mobile phase pH. Use 0.1% Formic Acid (pH ~2.7) to ensure the amine is fully protonated and runs as a sharp peak.
Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Solvent: Anhydrous DMSO or Ethanol (HPLC Grade). Avoid Acetone (can form enamines).
Concentration: 10 mM to 50 mM.
Additive: Add 1 equivalent of HCl if long-term stability in protic solvents is required (stabilizes the amine).
Storage: -20°C or -80°C.
Container:Amber hydrophobic glass (silanized) to prevent adsorption and light damage.
Protocol B: QC Check for Oxidation (The Peroxide Test)
Before using aged solvents (THF, Dioxane, PEG) to dissolve this compound:
Dip a Peroxide Test Strip into the solvent.
If peroxide > 5 mg/L, DO NOT USE . Peroxides will rapidly convert the tertiary amine to the N-oxide.
Diagnostic Workflow (Decision Tree)
Use this logic flow to identify the root cause of instability.
Figure 1: Diagnostic decision tree for identifying degradation pathways of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol.
References
N-Oxidation of Tertiary Amines:
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanism on amine oxidation by peroxides and dissolved oxygen).
Photostability of Aryl Halides
Boule, P., et al. (2005).[1][2] Photochemistry of Aryl Halides . Handbook of Environmental Chemistry. (Describes the homolytic cleavage of C-Br bonds under UV irradiation).
General Handling of Amino-Alcohols
PubChem Compound Summary for N-(2-Bromobenzyl)-N-ethylethanolamine. National Center for Biotechnology Information.
Analytical Validation (LC-MS)
Dolan, J. W. (2010).[3] LC-GC Troubleshooting: Peak Shapes and pH . LCGC North America. (Explains the splitting of amine peaks at intermediate pH).
scaling up the synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol for larger batches
Technical Support Center: Scale-Up Synthesis Guide Topic: Synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol Ticket ID: #SC-882-BNZ Status: Open Assigned Specialist: Senior Process Chemist Executive Summary This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Synthesis GuideTopic: Synthesis of 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol
Ticket ID: #SC-882-BNZ
Status: Open
Assigned Specialist: Senior Process Chemist
Executive Summary
This guide addresses the scale-up challenges for synthesizing 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol (Target Molecule). This is a tertiary amine formation via the N-alkylation of a secondary amino-alcohol.
While bench-scale synthesis often relies on chromatography, scale-up requires robust process chemistry principles—specifically crystallization and acid-base extraction —to manage impurities like over-alkylated quaternary salts and O-alkylated byproducts.
Module 1: Strategic Route Selection
Before scaling, confirm your route. We recommend Route A for cost-efficiency at scale, but Route B offers superior impurity profiles if raw material cost is secondary.
Electrophile: 2-Bromobenzyl bromide (0.95 equiv) — Limiting reagent to ensure complete consumption of the lachrymator.
Base: Potassium Carbonate (
), anhydrous, granular (1.5 - 2.0 equiv).
Solvent: Acetonitrile (MeCN) or Toluene. Note: MeCN is faster; Toluene allows for easier aqueous workup.
Step-by-Step Methodology
Reactor Setup: Charge the reactor with Acetonitrile (10 Volumes) and 2-(Ethylamino)ethanol (1.0 equiv) . Start agitation.
Base Addition: Add
(1.5 equiv) . The mixture will be a heterogeneous suspension.
Temperature Control: Cool the jacket to 0–5°C . The reaction is exothermic.
Dosing (Critical): Dissolve 2-Bromobenzyl bromide (0.95 equiv) in Acetonitrile (2 Volumes). Add this solution dropwise over 60–90 minutes.
Why? Keeping the concentration of the benzyl bromide low relative to the amine minimizes quaternization (formation of the bis-benzyl ammonium salt).
Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.
IPC (In-Process Control): Monitor by TLC/HPLC.[1] Look for the disappearance of benzyl bromide.[2][3]
Quench & Workup (The "Acid-Base Swing"):
Filter off solid inorganic salts (
, Excess ).
Concentrate the filtrate to remove Acetonitrile.
Redissolve residue in DCM or MTBE .
Acid Wash: Extract the organic layer with 1M HCl . The product moves to the aqueous phase (as the HCl salt). Neutral impurities (unreacted benzyl bromide, O-alkylated byproducts) stay in the organic phase. Discard the organic phase.
Base Release: Basify the aqueous phase with NaOH (20%) to pH > 12. The product oils out.
Extraction: Extract the now-basic aqueous phase with DCM or EtOAc .[1]
Isolation: Dry (
), filter, and concentrate to yield the pure oil.
Module 3: Troubleshooting & FAQs
Q1: I am seeing a significant impurity at RRT ~1.2. Is this the O-alkylated product?
Diagnosis: Likely yes. Amino-alcohols are "ambident nucleophiles"—they can react at the Nitrogen or the Oxygen.
The Fix:
Base Selection: Switch from strong bases (like NaH) or soluble bases (TEA) to inorganic carbonates (
) . The carbonate is basic enough to deprotonate the ammonium intermediate but not basic enough to effectively deprotonate the hydroxyl group, thereby favoring N-alkylation over O-alkylation [1].
Solvent: Avoid highly polar aprotic solvents like DMF if O-alkylation persists; Toluene often favors N-alkylation due to hydrogen bonding effects.
Q2: The reaction mixture turned into a solid block during addition. What happened?
Diagnosis: You likely experienced a "runaway exotherm" or precipitation of the hydrobromide salt.[4]
The Fix:
Dilution: Ensure you are using at least 10-15 volumes of solvent relative to the starting material.
Agitation: The
creates a slurry. Ensure your overhead stirrer has enough torque for a heterogeneous mixture.
Temperature: Do not rush the addition. If the internal temp spikes >10°C, pause addition.
Q3: My final product has a persistent lachrymatory smell (stinging eyes).
Diagnosis: Residual 2-Bromobenzyl bromide . This is a safety hazard.[5]
The Fix:
Scavenging: Add 5 mol% of a sacrificial amine (like morpholine or simple ammonia) at the end of the reaction and stir for 1 hour. This converts the benzyl bromide into a water-soluble ammonium salt, which is easily washed away during the aqueous workup [2].
Never Distill: Do not attempt to distill the crude mixture to remove the bromide; it may degrade or codistill. Use the Acid-Base Swing described in the protocol.
Module 4: Process Visualization
Diagram 1: Reaction Pathways & Impurity Logic
This diagram illustrates the competition between the desired N-alkylation and the undesired side reactions (O-alkylation and Quaternization).
Caption: Path A is the desired route. Path B is minimized by using mild bases (
). Path C is minimized by slow addition and limiting the electrophile.
Diagram 2: The "Acid-Base Swing" Purification Flow
This workflow allows you to purify the product without column chromatography.
Caption: The "Swing" method exploits the basicity of the target amine to separate it from neutral alkyl halides and ether byproducts.
References
Selective N-Alkylation: Bar-Haim, G., & Kol, M. (2004).[6] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[6] Organic Letters, 6(20), 3549–3551.
Scavenging Benzyl Halides: Removal of unreacted benzyl bromide from tertiary amine product. ResearchGate Discussion.
A Comparative Benchmarking Guide to 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol (Compound BBE) as a Novel Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of a novel compound, 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol (designated herein as Compound BBE), as a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of a novel compound, 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol (designated herein as Compound BBE), as a potential selective norepinephrine reuptake inhibitor (NRI). The performance of Compound BBE is benchmarked against two established NRIs, Reboxetine and Atomoxetine, providing a framework for its evaluation in preclinical drug development.
Introduction: The Rationale for Novel NRIs
Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that function by blocking the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the synaptic cleft.[1][2] This mechanism enhances noradrenergic neurotransmission, which plays a crucial role in regulating mood, attention, and arousal.[2] Consequently, NRIs are utilized in the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[2]
While existing NRIs are effective, the search for novel agents with improved selectivity, potency, and pharmacokinetic profiles is ongoing. Compound BBE, with its unique 2-bromo-benzyl substitution, represents a novel chemical entity with the potential for enhanced interaction with the NET. This guide outlines the essential experimental framework to characterize its performance profile against established standards.
The Norepinephrine Transporter (NET) Signaling Pathway
The primary mechanism of action for NRIs is the inhibition of the presynaptic neuronal reuptake of norepinephrine (NE).[3] This prevents the termination of the neurotransmitter's signal, prolonging its presence in the synaptic cleft and increasing the stimulation of postsynaptic adrenergic receptors.[3] This enhanced signaling in brain regions like the prefrontal cortex is thought to underlie the therapeutic effects of NRIs.[4]
Caption: Mechanism of Norepinephrine Reuptake Inhibition by Compound BBE.
Experimental Design for Comparative Benchmarking
To objectively evaluate Compound BBE, a head-to-head comparison with Reboxetine and Atomoxetine is essential. The experimental workflow is designed to assess two key parameters: potency at the target (NET) and selectivity against other major monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT).